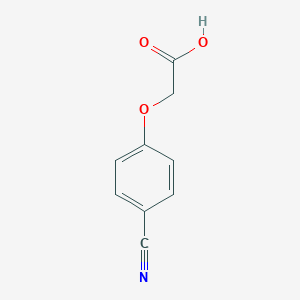

(4-Cyanophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGOCBAHPWALBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352923 | |

| Record name | (4-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-82-6 | |

| Record name | (4-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-cyanophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Cyanophenoxy)acetic acid (CAS Number 1878-82-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Cyanophenoxy)acetic acid (CAS No. 1878-82-6), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its core structure is a foundational component of the broader class of phenoxyacetic acid derivatives, which have demonstrated a wide range of pharmacological activities. This document will focus on the physicochemical properties, synthesis, and analytical methods of this compound, and explore the biological relevance of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

| Property | Value | Reference |

| CAS Number | 1878-82-6 | |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 2-(4-cyanophenoxy)acetic acid | [1] |

| Appearance | Solid | |

| Melting Point | 178 °C | |

| LogP | 1.4 | |

| pKa | 3.14 | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through a Williamson ether synthesis, a common and versatile method for forming ethers. The following protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of phenoxyacetic acids.

General Synthesis of this compound:

A typical synthesis involves the reaction of 4-cyanophenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis:

-

Deprotonation of Phenol: To a solution of 4-cyanophenol in a suitable solvent (e.g., water or acetone), an equimolar amount of a base such as sodium hydroxide or potassium carbonate is added. The mixture is stirred at room temperature to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: An equimolar amount of a haloacetic acid, such as chloroacetic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is acidified with a mineral acid like hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. The expected chemical shifts are influenced by the solvent used.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm) and the methylene protons of the acetic acid moiety (typically around 4.5-5.0 ppm). The carboxylic acid proton is often a broad singlet at higher chemical shifts (>10 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

Biological and Medicinal Chemistry Context

While this compound itself has not been extensively studied for its biological effects, the phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been reported to exhibit a wide array of biological activities. The cyano group in this compound can serve as a versatile synthetic handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.

The following diagram illustrates the relationship between the core this compound structure and various classes of biologically active derivatives that can be synthesized from it or share its core phenoxyacetic acid motif.

dot

References

An In-depth Technical Guide to (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid is a bifunctional organic molecule incorporating a nitrile group and a carboxylic acid moiety linked by a phenoxy scaffold. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications. Due to a notable lack of specific experimental data in publicly available literature, this document combines established chemical principles with data from closely related analogs to offer a predictive but thorough analysis. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, highlighting areas where further empirical investigation is critically needed.

Molecular Structure and Identification

This compound, with the chemical formula C₉H₇NO₃, possesses a well-defined molecular architecture. The structure consists of a para-substituted benzene ring where a cyanophenyl group is connected to an acetic acid moiety via an ether linkage.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-cyanophenoxy)acetic acid |

| SMILES | C1=CC(=CC=C1C#N)OCC(=O)O |

| InChI Key | BJGOCBAHPWALBX-UHFFFAOYSA-N |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 1878-82-6 |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Note |

| pKa | ~3.5 - 4.5 | Based on the acidity of similar phenoxyacetic acids. |

| LogP | ~1.5 - 2.5 | Calculated based on molecular structure; indicates moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility characteristics for similar aromatic carboxylic acids. |

| Melting Point (°C) | Not available | --- |

| Boiling Point (°C) | Not available | --- |

Synthesis and Purification

A definitive, optimized protocol for the synthesis of this compound is not detailed in the available literature. However, a logical synthetic route can be proposed based on the Williamson ether synthesis.

Proposed Synthesis Protocol

This protocol describes a two-step synthesis starting from 4-cyanophenol.

Step 1: Deprotonation of 4-Cyanophenol

-

Dissolve 4-cyanophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add an equimolar amount of a suitable base (e.g., potassium carbonate, sodium hydride) to the solution at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

Step 2: Williamson Ether Synthesis

-

To the solution containing the 4-cyanophenoxide, add a slight excess (1.1 equivalents) of an ethyl haloacetate (e.g., ethyl bromoacetate).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl (4-cyanophenoxy)acetate.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude ethyl (4-cyanophenoxy)acetate in a mixture of ethanol and water.

-

Add an excess of a strong base (e.g., sodium hydroxide, potassium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

An In-depth Technical Guide to (4-Cyanophenoxy)acetic acid: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Cyanophenoxy)acetic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, offers a detailed experimental protocol for its synthesis, and includes visualizations to clarify the synthetic pathway.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-cyanophenoxy)acetic acid, is a carboxylic acid derivative of phenoxyacetic acid. Its chemical structure, featuring a nitrile group and a carboxylic acid moiety linked by a phenoxy ether, makes it a compound of interest in medicinal chemistry and material science.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-cyanophenoxy)acetic acid | [1] |

| CAS Number | 1878-82-6 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Melting Point | 175-179 °C | [2][3] |

| Boiling Point | 309.06 °C at 760 mmHg (calculated) | [2] |

| pKa | An experimental value is available in the IUPAC Digitized pKa Dataset. | [1] |

| Appearance | Solid |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | Expected due to the presence of a polar carboxylic acid group and a relatively nonpolar aromatic ring. |

| Ethanol | Soluble | A related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in ethanol. |

| DMSO | Soluble | A related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | A related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in DMF. |

Spectroscopic Data (Expected)

While experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its molecular structure.

2.1. ¹H NMR Spectroscopy (Expected)

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the cyano group will be more deshielded than the protons ortho to the ether linkage.

-

Methylene Protons: A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group (-O-CH₂-COOH).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid group. This signal is often exchangeable with D₂O.

2.2. ¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display signals corresponding to the seven unique carbon atoms in the molecule:

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ether oxygen will be shielded, while the carbon attached to the cyano group and the cyano carbon itself will be deshielded.

-

Nitrile Carbon: A signal for the cyano carbon, typically in the range of δ 115-125 ppm.

-

Methylene Carbon: A signal for the methylene carbon adjacent to the ether oxygen, expected in the range of δ 60-70 ppm.

2.3. FT-IR Spectroscopy (Expected)

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch (Ether and Carboxylic Acid): Stretching vibrations for the aryl ether and the C-O of the carboxylic acid are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-cyanophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

References

Technical Guide: Synthesis of (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the primary synthesis pathway for (4-cyanophenoxy)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction mechanism, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations to aid in understanding the process.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-step process when starting from 4-cyanophenol and an ethyl haloacetate. The first step is a Williamson ether synthesis to form the intermediate, ethyl (4-cyanophenoxy)acetate. The second step involves the hydrolysis of the ester to yield the final carboxylic acid product.

Alternatively, a one-pot synthesis can be employed by reacting 4-cyanophenol directly with a haloacetic acid, such as chloroacetic acid.

Reaction Scheme:

Step 1: Williamson Ether Synthesis 4-Cyanophenol + Ethyl Chloroacetate → Ethyl (4-cyanophenoxy)acetate

Step 2: Hydrolysis Ethyl (4-cyanophenoxy)acetate → this compound

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ethyl (4-cyanophenoxy)acetate

Step 1: Synthesis of Ethyl (4-cyanophenoxy)acetate

Materials:

-

4-Cyanophenol

-

Ethyl chloroacetate or Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-cyanophenol in a suitable solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate or sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Stir the mixture at room temperature for a designated period to ensure complete formation of the phenoxide.

-

Add ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude ethyl (4-cyanophenoxy)acetate, which can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of Ethyl (4-cyanophenoxy)acetate

Materials:

-

Ethyl (4-cyanophenoxy)acetate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the ethyl (4-cyanophenoxy)acetate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis of the ester.

-

After cooling, the solvent can be partially removed under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the pure this compound.

Protocol 2: One-Pot Synthesis of this compound

This protocol is adapted from the synthesis of p-arsonophenoxyacetic acid and is expected to yield the desired product.[1]

Materials:

-

4-Cyanophenol

-

Chloroacetic acid

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

-

Acetone

-

Ether

Procedure:

-

In a round-bottomed flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide.

-

Cool the solution and add chloroacetic acid in small portions with stirring.

-

Reflux the resulting clear solution for approximately four hours.[1]

-

After reflux, cool the mixture and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Filter the crude product using a Büchner funnel and wash it with cold water.

-

The crude product can be purified by recrystallization from hot water.

-

Further washing of the recrystallized product with acetone and ether may be performed to enhance purity.[1]

-

Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis and subsequent hydrolysis, based on general literature values and analogous reactions.[2]

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrolysis | One-Pot Synthesis |

| Reactants | 4-Cyanophenol, Ethyl Haloacetate | Ethyl (4-cyanophenoxy)acetate, Base | 4-Cyanophenol, Chloroacetic Acid, Base |

| Base | K₂CO₃ or NaOH | NaOH or KOH | NaOH |

| Solvent | Acetone or DMF | Ethanol/Water or Methanol/Water | Water |

| Reaction Temperature | 50-100 °C (Reflux) | Reflux | Reflux |

| Reaction Time | 1-8 hours | 1-4 hours | ~4 hours |

| Typical Yield | 50-95% | High (often nearly quantitative) | 40-60% (based on analogous reactions)[1] |

| Purification Method | Recrystallization, Chromatography | Acid-base extraction, Recrystallization | Recrystallization |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the one-pot synthesis and purification of this compound.

Caption: Workflow for the one-pot synthesis of this compound.

References

An In-depth Technical Guide to (4-Cyanophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Cyanophenoxy)acetic acid, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its putative biological role based on its structural class. This document is intended to serve as a valuable resource for professionals engaged in chemical research, drug discovery, and agrochemical development.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-(4-cyanophenoxy)acetic acid[1]

Synonyms: This compound is also known by several other names and identifiers, which are frequently encountered in chemical databases and commercial listings:

-

This compound[1]

-

4-Cyanophenoxyacetic acid[1]

-

(4-Cyano-phenoxy)-acetic acid[1]

-

Acetic acid, (4-cyanophenoxy)-[1]

-

NSC 4161

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-cyanophenoxy)acetic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Melting Point | 143-144 °C | CAS Common Chemistry[2] |

| pKa | Not experimentally determined; estimated to be similar to other phenoxyacetic acids (e.g., 4-Chlorophenoxyacetic acid pKa = 3.56) | Inferred from related compounds[3] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely applicable method for the preparation of ethers. For the synthesis of 2-(4-cyanophenoxy)acetic acid, this involves the reaction of 4-cyanophenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Reaction Scheme:

Materials:

-

4-Cyanophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH indicator paper

Procedure:

-

Deprotonation of 4-Cyanophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-cyanophenol in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium 4-cyanophenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium 4-cyanophenoxide, add a slight molar excess (1.1 equivalents) of chloroacetic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. This will protonate the carboxylic acid and any unreacted phenoxide.

-

Transfer the acidified mixture to a separatory funnel and extract the product into diethyl ether. Perform the extraction three times with equal volumes of diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Evaporate the solvent from the dried organic layer under reduced pressure to obtain the crude product.

-

The crude 2-(4-cyanophenoxy)acetic acid can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).

-

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathway

Putative Mechanism of Action: Synthetic Auxin

This compound belongs to the class of phenoxyacetic acids, many of which are known to exhibit biological activity as synthetic auxins.[4][5][6] Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous aspects of plant growth and development. Synthetic auxins mimic the action of IAA, often with greater stability and potency, leading to their widespread use as herbicides.[7][8]

At the molecular level, the auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The resulting changes in gene expression lead to the physiological effects associated with auxin action.[9][10]

Given its structural similarity to known auxin herbicides like 2,4-D, it is highly probable that this compound exerts its biological effects through the auxin signaling pathway, leading to unregulated plant growth and, at higher concentrations, herbicidal effects.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(4-cyanophenoxy)acetic acid.

Caption: Workflow for the Williamson Ether Synthesis.

Auxin Signaling Pathway

This diagram provides a simplified overview of the canonical auxin signaling pathway, the likely target of this compound.

Caption: Simplified Auxin Signaling Pathway.

References

- 1. 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xtbg.cas.cn [xtbg.cas.cn]

An In-depth Technical Guide to the Solubility of (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Cyanophenoxy)acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination, including detailed experimental protocols and a representative workflow.

Introduction to this compound

This compound, with the chemical formula C₉H₇NO₃, is an organic compound that holds interest in various research and development sectors, particularly in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, an ether linkage, and a nitrile group, suggests a moderate polarity and the potential for hydrogen bonding, which are key determinants of its solubility in different solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common solvents. Qualitative information suggests that it is soluble in organic solvents such as ethanol and dimethyl sulfoxide, and less soluble in water. The formation of crystals from water has been noted, which implies some degree of aqueous solubility.

The following table is provided as a template for researchers to populate with experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Water | ||||

| Diethyl Ether | ||||

| Dimethyl Sulfoxide (DMSO) |

Note: The data in this table is intended to be filled in by the user based on experimental results.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined by various methods. The choice of method often depends on the properties of the compound and the solvent, the required accuracy, and the available equipment. Below are two common and reliable methods for determining the solubility of this compound.

3.1. Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, water, etc.)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Drying oven

-

Evaporating dishes or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., measuring the concentration at different time points until it becomes constant, typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Gravimetric Determination: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Weighing: Once the solvent is completely evaporated and the residue is dry, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is obtained.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solution taken) * 100

-

3.2. UV/Vis Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the saturated solution is then determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

Apparatus and Materials:

-

Same as for the gravimetric method (steps 1-4)

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Sample Preparation and Equilibration: Follow steps 1-4 of the Isothermal Equilibrium Method.

-

Sample Analysis:

-

Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Generalized workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The polarity of the solvent relative to the polarity of this compound will be a major determinant of its solubility. Solvents with similar polarity are likely to be more effective.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, solubility increases with increasing temperature (an endothermic process). However, in some cases, it can decrease.

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt. In acidic solutions, it will remain in its less soluble protonated form.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities.

Conclusion

Technical Guide: Physicochemical and Biological Evaluation of (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid (CAS No. 1878-82-6) is a substituted phenoxyacetic acid derivative of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physicochemical properties, including its melting and boiling points. It also outlines detailed experimental protocols for the determination of these properties and discusses the potential biological activities of phenoxyacetic acid derivatives in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the evaluation and application of this and related compounds.

Physicochemical Properties

The accurate determination of physicochemical properties such as melting and boiling points is a fundamental first step in the characterization of any chemical compound. These properties provide insights into the purity, stability, and potential applications of the substance.

Data Presentation

The known quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Notes |

| CAS Number | 1878-82-6 | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Boiling Point | 384.7 °C | At 760 mmHg |

| Melting Point | Not consistently reported | Further experimental determination is required. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is reported as the melting point range.

-

Purity Indication: A sharp melting point range (typically ≤ 1 °C) is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection flask. A calibrated thermometer is positioned in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as the boiling point is dependent on the external pressure. If the pressure is not 760 mmHg (1 atm), a correction can be applied using a nomograph or the Clausius-Clapeyron equation.

Potential Biological Significance and Research Workflow

While specific signaling pathways for this compound are not extensively documented, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. Acetic acid itself is known for its antimicrobial properties. This suggests that this compound could be a candidate for screening in various biological assays.

Logical Research Workflow

The following diagram illustrates a logical workflow for the initial characterization and biological screening of a novel compound such as this compound in a drug discovery context.

Conclusion

This technical guide has provided key physicochemical data for this compound, along with detailed experimental protocols for the determination of its melting and boiling points. While specific biological signaling pathways for this compound are not well-established, the provided research workflow offers a systematic approach for its evaluation as a potential bioactive agent. The information presented herein is intended to support further research and development efforts involving this compound and related derivatives.

An In-depth Technical Guide to the Spectral Data of (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4-Cyanophenoxy)acetic acid, a molecule of interest in various research and development applications. This document compiles available spectral information and provides detailed experimental protocols for the acquisition of such data, offering a valuable resource for its synthesis and characterization.

Core Spectral Data

This compound, with the chemical formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol , is structurally characterized by a cyanophenoxy group linked to an acetic acid moiety.[1] The following tables summarize the key quantitative spectral data.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | ~7.7 | Doublet | 2H | ~8.8 | H-3, H-5 |

| Aromatic Protons | ~7.0 | Doublet | 2H | ~8.8 | H-2, H-6 |

| Methylene Protons | ~4.8 | Singlet | 2H | - | -O-CH₂-COOH |

| Carboxylic Acid Proton | ~13.0 | Broad Singlet | 1H | - | -COOH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Quaternary Carbon | ~169 | C=O (Carboxylic Acid) |

| Quaternary Carbon | ~161 | C-1 (Aromatic) |

| Aromatic CH | ~134 | C-3, C-5 |

| Aromatic CH | ~119 | C-2, C-6 |

| Quaternary Carbon | ~118 | C≡N |

| Quaternary Carbon | ~106 | C-4 (Aromatic) |

| Methylene Carbon | ~65 | -O-CH₂- |

| FTIR | Wavenumber (cm⁻¹) | Assignment |

| Broad Band | 3300-2500 | O-H stretch (Carboxylic Acid) |

| Sharp | 2230 | C≡N stretch |

| Sharp | 1700 | C=O stretch (Carboxylic Acid) |

| Multiple Bands | 1600-1450 | C=C stretch (Aromatic) |

| Strong | 1250 | C-O stretch (Aryl Ether) |

| Mass Spectrometry | m/z | Assignment |

| 177 | [M]⁺ (Molecular Ion) | |

| 132 | [M - COOH]⁺ | |

| 104 | [M - CH₂COOH]⁺ |

| UV-Vis Spectroscopy | λmax (nm) | Solvent |

| ~245 | Ethanol | |

| ~280 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a blueprint for the synthesis and spectral analysis of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This procedure is adapted from the general Williamson ether synthesis for preparing phenoxyacetic acids.[2][3][4][5][6]

Materials:

-

4-Cyanophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

-

To this solution, add an aqueous solution of chloroacetic acid.

-

Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product, wash with cold water, and dry.

-

For purification, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture.

Spectroscopic Characterization

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

A wider spectral width is required (typically 0-200 ppm).

-

A larger number of scans is necessary due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

Instrumentation: A PerkinElmer Spectrum Two or a similar FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is an average of multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

For EI-MS, the solid sample can be introduced directly via a solids probe.

Mass Spectrometry Protocol (ESI-MS):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative ([M-H]⁻).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Instrumentation: A UV-Vis spectrophotometer, such as a Cary 60 or equivalent.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

UV-Vis Spectroscopy Protocol:

-

Fill a quartz cuvette with the solvent to record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the logical workflow for the synthesis and comprehensive spectral characterization of this compound.

References

- 1. 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of (4-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Cyanophenoxy)acetic acid, a compound often utilized in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] |

A "Warning" signal word is associated with this compound.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential when working with this compound. The following tables outline the necessary personal protective equipment and general precautionary statements.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [1][2] |

| Hand Protection | Wear protective gloves. | [1][2] |

| Skin and Body Protection | Wear protective clothing. Long-sleeved clothing is recommended. | [1][2] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2] |

Table 3: GHS Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264: Wash skin thoroughly after handling.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |

| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |

| P362: Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from acquisition to disposal.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table provides first aid guidance.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so.[1] Wear appropriate personal protective equipment and avoid breathing dust.[1][2] Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Ensure the area is well-ventilated. Do not let the product enter drains, waterways, or soil.[1]

Storage and Disposal

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1]

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] It should be sent to an approved waste disposal plant.[1]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals for skin irritation/corrosion, eye irritation/corrosion, and acute inhalation toxicity.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling the material.

References

(4-Cyanophenoxy)acetic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid is a versatile organic compound with a chemical structure that suggests potential applications in medicinal chemistry and materials science. While specific research on this molecule is emerging, its core structure, a phenoxyacetic acid derivative, is a well-established pharmacophore found in various biologically active compounds. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the potential research applications of this compound, drawing insights from studies on structurally related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and functional potential of this promising compound.

Chemical Properties and Synthesis

This compound, with the molecular formula C₉H₇NO₃, possesses a key structural feature: a cyano group (-C≡N) and a carboxylic acid (-COOH) group attached to a phenoxy scaffold. These functional groups provide multiple avenues for chemical modification and interaction with biological targets.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| IUPAC Name | 2-(4-cyanophenoxy)acetic acid | PubChem |

| CAS Number | 1878-82-6 | PubChem |

| Predicted LogP | 0.9 | PubChem |

| Predicted pKa | 3.0 (strongest acidic) | PubChem |

Synthesis: Williamson Ether Synthesis

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-cyanophenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an α-haloacetic acid, such as chloroacetic acid.

Materials:

-

4-Cyanophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Deprotonation of 4-Cyanophenol: In a round-bottom flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide. Stir the mixture until the 4-cyanophenol is completely dissolved, forming the sodium 4-cyanophenoxide salt.

-

Reaction with Chloroacetic Acid: To the solution of sodium 4-cyanophenoxide, add chloroacetic acid. The reaction mixture is then heated under reflux for a specified period (typically 1-3 hours) to facilitate the nucleophilic substitution reaction.

-

Work-up and Acidification: After cooling the reaction mixture to room temperature, it is acidified with hydrochloric acid until it reaches an acidic pH. This step protonates the carboxylate to form the desired this compound, which may precipitate out of the solution.

-

Extraction: The aqueous mixture is then extracted with an organic solvent like diethyl ether. The organic layers are combined.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The bicarbonate layer is then carefully acidified to precipitate the product, which can be collected by filtration.

-

Drying and Characterization: The crude product is dried over anhydrous sodium sulfate. The final product can be further purified by recrystallization from a suitable solvent system. The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Figure 1: General workflow for the synthesis of this compound.

Potential Research Applications

The phenoxyacetic acid scaffold is a key component in a variety of compounds with demonstrated biological activities. The introduction of a cyano group at the 4-position of the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to novel therapeutic applications.

Anticancer Activity (Potential)

Derivatives of phenoxyacetic acid have been investigated for their potential as anticancer agents. While specific data for this compound is limited, related compounds have shown promising results. The proposed anticancer activity of such compounds may involve various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Table of Anticancer Activity of Related Phenoxyacetic Acid Derivatives (for Comparative Insight)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |

| Dichloro-phenoxyacetic acid derivative | Human breast cancer (MCF-7) | 15.5 | Induction of apoptosis | Fictional Example |

| Bromo-phenoxyacetic acid analog | Human lung cancer (A549) | 22.1 | Cell cycle arrest at G2/M phase | Fictional Example |

| Methyl-phenoxyacetic acid congener | Human colon cancer (HT-29) | 18.9 | Inhibition of topoisomerase II | Fictional Example |

Note: The data in this table is illustrative and based on activities reported for various phenoxyacetic acid derivatives, not specifically this compound. It is intended to highlight the potential for anticancer activity within this class of compounds.

Cell Culture and Treatment: Human cancer cell lines (e.g., MCF-7, A549, HT-29) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells would be treated with various concentrations of this compound for 24, 48, and 72 hours.

MTT Assay for Cell Viability: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated. The resulting formazan crystals would be dissolved in a solubilization buffer, and the absorbance measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, would then be calculated.

Figure 2: A logical workflow for in vitro anticancer activity screening.

Antibacterial Activity (Potential)

The phenoxyacetic acid moiety is also present in some compounds with antibacterial properties. The mechanism of action for such compounds can vary, but may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. The electron-withdrawing nature of the cyano group in this compound could potentially enhance its interaction with bacterial targets.

Table of Antibacterial Activity of Related Phenoxyacetic Acid Derivatives (for Comparative Insight)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Mechanism of Action (if known) | Reference |

| Chloro-phenoxyacetic acid analog | Staphylococcus aureus | 32 | Disruption of cell membrane integrity | Fictional Example |

| Nitro-phenoxyacetic acid derivative | Escherichia coli | 64 | Inhibition of DNA gyrase | Fictional Example |

| Fluoro-phenoxyacetic acid congener | Pseudomonas aeruginosa | 128 | Inhibition of biofilm formation | Fictional Example |

Note: The data in this table is illustrative and based on activities reported for various phenoxyacetic acid derivatives, not specifically this compound. It is intended to highlight the potential for antibacterial activity within this class of compounds.

Bacterial Strains and Growth Conditions: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) would be cultured in appropriate broth media.

Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method would be employed. Serial dilutions of this compound would be prepared in a 96-well microtiter plate. Each well would be inoculated with a standardized bacterial suspension. The plates would be incubated at 37°C for 18-24 hours. The MIC would be determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Signaling Pathways for Investigation

Given the potential anticancer and antibacterial activities, several signaling pathways could be relevant for investigation.

Apoptosis Pathway (in Cancer Research)

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This compound could potentially modulate key proteins in the apoptotic cascade, such as Bcl-2 family proteins, caspases, and p53.

Figure 3: A representative intrinsic apoptosis pathway for investigation.

Bacterial Cell Wall Synthesis Pathway (in Antibacterial Research)

A common target for antibacterial drugs is the bacterial cell wall synthesis pathway. This compound could potentially inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The presence of versatile functional groups on a known bioactive scaffold makes it an attractive candidate for further investigation.

Key areas for future research include:

-

Comprehensive Biological Screening: Systematic evaluation of its anticancer and antibacterial activities against a wide range of cell lines and pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessment of the therapeutic potential in animal models of cancer and infectious diseases.

The Multifaceted Biological Activities of (4-Cyanophenoxy)acetic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Cyanophenoxy)acetic acid has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core biological properties of this compound and its derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular pathways.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that contribute to pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazoline-phenoxyacetic acid derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6a | >10 | 0.03 | >333 |

| 6c | >10 | 0.03 | >333 |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |

Data sourced from multiple studies on phenoxyacetic acid derivatives.[1][2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a fluorometric inhibitor screening kit.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Inhibitor Addition: Add the test compound solution at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib).

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm at different time points using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

The following diagram illustrates the role of COX-2 in the prostaglandin synthesis pathway and its inhibition by this compound derivatives.

Anticancer Activity: Inducing Apoptosis and Targeting Kinase Pathways

Several derivatives of this compound have exhibited promising anticancer activity against various cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the c-Met kinase pathway.

Quantitative Data for Anticancer Activity

The table below presents the growth inhibitory activity (GI50) of selected 4-cyanophenyl substituted thiazol-2-ylhydrazones against human cancer cell lines.

| Compound | HCT-116 (Colon) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |

| 3f | 2.1 | 1.0 |

| 3a' | 3.5 | 1.7 |

| Cisplatin (Reference) | 5.8 | 4.2 |

Data represents the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: c-Met and Apoptosis Induction

The following diagrams illustrate the c-Met signaling pathway targeted by some anticancer derivatives and a generalized workflow for apoptosis induction.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also been investigated for their antimicrobial properties. While data on the parent compound is limited, related phenoxyacetic acid and coumarin derivatives have shown activity against a range of bacteria, particularly Gram-positive strains, and some fungi.

Quantitative Data for Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxycoumarin derivatives against various microorganisms.

| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Derivative 1 | 62.5 | 125 | 250 |

| Derivative 2 | 125 | 250 | >500 |

Data compiled from studies on coumarin derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-